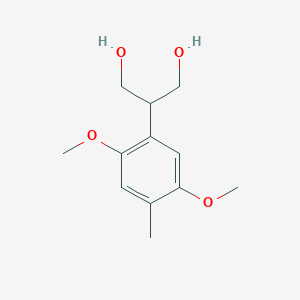
1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- is an organic compound with the molecular formula C12H18O4 It is a derivative of 1,3-propanediol, featuring a 2,5-dimethoxy-4-methylphenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- typically involves the reaction of 1,3-propanediol with 2,5-dimethoxy-4-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: The parent compound without the 2,5-dimethoxy-4-methylphenyl group.
2,5-Dimethoxy-4-methylbenzaldehyde: A precursor used in the synthesis of the target compound.
2,2-Dimethoxypropane-1,3-diol: Another derivative of 1,3-propanediol with different substituents.
Uniqueness
1,3-Propanediol, 2-(2,5-dimethoxy-4-methylphenyl)- is unique due to the presence of the 2,5-dimethoxy-4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
289507-47-7 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O4/c1-8-4-12(16-3)10(5-11(8)15-2)9(6-13)7-14/h4-5,9,13-14H,6-7H2,1-3H3 |
InChI Key |
ZUDZHKHQUUSAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(CO)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















